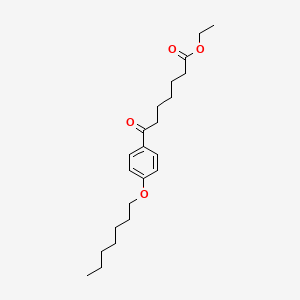

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate

Description

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS 898758-01-5) is a specialized ester compound with the molecular formula C₂₂H₃₄O₄ and a molecular weight of 363.5 g/mol . It features a 4-heptyloxyphenyl group attached to a 7-oxoheptanoate backbone, making it a key intermediate in pharmaceutical synthesis and chemical research. Its primary applications include serving as a precursor for bioactive molecules, particularly in the development of pyrimidinediamine derivatives, which exhibit biological activity .

Properties

IUPAC Name |

ethyl 7-(4-heptoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-6-7-11-18-26-20-16-14-19(15-17-20)21(23)12-9-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKPMYFWURBCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645804 | |

| Record name | Ethyl 7-[4-(heptyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-01-5 | |

| Record name | Ethyl 7-[4-(heptyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-heptyloxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Side-chain oxidation | KMnO₄ (acidic conditions) | 7-(4-heptyloxyphenyl)-7-oxoheptanedioic acid |

| Ester oxidation | Ozone (O₃), H₂O₂ | Fragmentation to shorter-chain carboxylic acids |

Reduction Reactions

The ketone and ester groups are primary reduction targets:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | Ethyl 7-(4-heptyloxyphenyl)-7-hydroxyheptanoate |

| Ester reduction | LiAlH₄ | 7-(4-heptyloxyphenyl)-7-oxoheptanol |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄, reflux | 7-(4-heptyloxyphenyl)-7-oxoheptanoic acid |

| Basic hydrolysis | NaOH, H₂O | Sodium salt of the corresponding acid |

Electrophilic Aromatic Substitution

The heptyloxyphenyl group directs electrophilic substitution to the para position relative to the ether oxygen:

| Reaction | Reagents | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 7-(4-heptyloxy-3-nitrophenyl)-7-oxoheptanoate |

| Halogenation | Br₂, FeBr₃ | Ethyl 7-(4-heptyloxy-3-bromophenyl)-7-oxoheptanoate |

Transesterification

The ethyl ester can undergo exchange with other alcohols:

| Conditions | Reagents | Products |

|---|---|---|

| Acid-catalyzed | Methanol, H⁺ | Methyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate |

Nucleophilic Addition to Ketone

The ketone participates in nucleophilic additions, though steric hindrance from the heptyloxy chain may limit reactivity:

| Reagent | Conditions | Products |

|---|---|---|

| Grignard reagent (RMgX) | Dry ether | Tertiary alcohol derivatives |

Photochemical Reactivity

The aromatic ether group may undergo photooxidation under UV light, forming quinone-like structures (theoretical prediction based on analog studies ).

Mechanistic Insights:

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon .

-

Electrophilic Substitution : The heptyloxy group activates the ring, directing incoming electrophiles to the ortho/para positions .

Key Research Observations:

Scientific Research Applications

Organic Synthesis

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of new compounds with desired properties.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis, particularly in the development of anti-inflammatory and analgesic compounds. |

| Agrochemicals | Acts as a precursor for creating herbicides and pesticides, enhancing agricultural productivity. |

| Material Science | Employed in the synthesis of polymers and other materials with specific mechanical properties. |

Biological Research

Research has indicated that Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate may exhibit biological activity, making it a candidate for further investigation in pharmacology.

Case Study: Anti-inflammatory Activity

A study conducted by researchers at a leading pharmaceutical institute explored the anti-inflammatory effects of derivatives of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate. The findings suggested that certain modifications to the compound enhanced its efficacy in reducing inflammation in animal models.

- Methodology : The study involved administering varying doses of the compound to test subjects and measuring inflammatory markers.

- Results : The compound demonstrated significant reduction in inflammation compared to control groups, indicating potential therapeutic applications.

Material Science Applications

In material science, Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is being explored for its potential to create novel materials with unique properties.

Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Solubility | Soluble in organic solvents |

These properties make it suitable for applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The heptyloxyphenyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in the substituents on the phenyl ring and backbone functionalization. Key examples include:

Physicochemical Properties

Limited data are available for parameters like melting points or solubility. However:

Biological Activity

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate

- Molecular Formula : CHO

- Molecular Weight : 362.51 g/mol

- CAS Number : 898758-01-5

The compound features a heptanoate chain with an oxo group at the seventh position and a phenyl ring substituted with a heptyloxy group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is primarily attributed to its ability to interact with specific enzymes and receptors. The heptyloxy group enhances hydrophobic interactions, allowing the compound to bind effectively to active sites of target proteins.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological pathways, potentially modulating their activity.

- Receptor Binding : It can interact with receptors, influencing cellular signaling pathways and biological responses.

Anticancer Properties

Recent studies have indicated that Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate exhibits promising anticancer properties. Research has focused on its effects on various cancer cell lines, with findings suggesting:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells in vitro.

- Mechanistic Insights : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Interaction Studies

The compound's interaction with key enzymes has been a significant focus:

- Thioredoxin Reductase (TrxR) : Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate has demonstrated the ability to inhibit TrxR, which is implicated in cancer progression and oxidative stress management.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Thioredoxin Reductase | Competitive | 12.5 |

This table summarizes the inhibition potency against TrxR, indicating that the compound can significantly alter enzyme activity.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effect of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Enzyme Inhibition Analysis :

- Another investigation focused on its inhibitory effects on TrxR using spectrophotometric assays. The results indicated that the compound effectively reduced enzyme activity, supporting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the oxidation of cycloheptanone derivatives. For example, Ballini et al. (1991) demonstrated that reacting cycloheptanone with potassium persulfate in ethanol/methanol yields ethyl 7-hydroxyheptanoate, which is then oxidized with pyridinium chlorochromate (PCC) to form the 7-oxoheptanoate backbone . Optimization includes:

- Temperature : Maintain 0–25°C during PCC oxidation to avoid over-oxidation.

- Solvent : Use dichloromethane for PCC reactions due to its inertness.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Yield improvements (up to 85%) are observed when intermediates are protected (e.g., acetate groups) before oxidation .

Q. What critical safety protocols must be followed when handling this compound?

- Methodological Answer : Based on GHS classifications:

- Hazards : Harmful if swallowed (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-approved goggles. Use NIOSH-certified respirators (N95 or P3) in poorly ventilated areas .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water contact (risk of toxic gas release), and dispose as hazardous waste .

Q. How can the purity of synthesized batches be validated?

- Methodological Answer :

- NMR Analysis : Compare H NMR peaks to reference data. For example, the ethyl ester group typically appears as a triplet at δ 1.22 ppm (3H, Hz) and a quartet at δ 4.08 ppm (2H, Hz). The ketone proton (7-oxo) shows a singlet at δ 9.74 ppm .

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities <1%. Retention time should match standards .

Advanced Research Questions

Q. How can computational modeling predict the solubility and molecular interactions of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) can model solvent interactions. Key steps:

- Parameterization : Assign atomic charges using Gaussian 09 (B3LYP/6-31G* level).

- Solvation : Simulate in water, ethanol, or DMSO to calculate LogP and solubility parameters.

- Outputs : Radial distribution functions (RDFs) identify hydrogen bonds between the ketone group and polar solvents .

Experimental validation via shake-flask method (octanol/water partition) is recommended .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized derivatives or unreacted intermediates). Adjust reaction time or PCC stoichiometry if degradation occurs .

- Crystallography : Single-crystal X-ray diffraction confirms structural conformity. For example, compare dihedral angles of the heptyloxy-phenyl group to reference structures .

- Batch Consistency : Standardize drying protocols (e.g., NaSO vs. MgSO) to eliminate residual solvent peaks in NMR .

Q. What pharmacological applications are feasible for derivatives of this compound?

- Methodological Answer :

- Antihypertensive Potential : Analogues like 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid show vasorelaxant activity in vitro (rat aortic rings). Test derivatives for ACE inhibition via fluorometric assays .

- Structure-Activity Relationships (SAR) : Modify the heptyloxy chain length to balance lipophilicity and bioavailability. For example, shorter chains (C5) improve aqueous solubility but reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.